molecular formula C19H31NO2 B8699514 Dodecyl 4-aminobenzoate CAS No. 20043-94-1

Dodecyl 4-aminobenzoate

Cat. No.: B8699514
CAS No.: 20043-94-1
M. Wt: 305.5 g/mol
InChI Key: IXYYMEVNJZMVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl 4-aminobenzoate (systematic name: dodecyl ester of 4-aminobenzoic acid) is a synthetic compound characterized by a 12-carbon alkyl chain esterified to the carboxyl group of 4-aminobenzoic acid. It is synthesized via nucleophilic substitution, where 4-aminobenzoic acid reacts with bromododecane in dimethylformamide (DMF) in the presence of potassium bicarbonate (KHCO₃) at 100°C . The product is isolated as a white solid, with structural confirmation provided by ¹H and ¹³C NMR spectroscopy .

This compound is notable for its role in liquid-crystal (LC)-based sensors, where its amphiphilic structure enables alignment changes in response to nitrite ions (NO₂⁻) via diazotization reactions . The long alkyl chain enhances solubility in hydrophobic matrices, making it suitable for portable sensor applications.

Properties

CAS No.

20043-94-1

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

dodecyl 4-aminobenzoate

InChI

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-11-16-22-19(21)17-12-14-18(20)15-13-17/h12-15H,2-11,16,20H2,1H3

InChI Key

IXYYMEVNJZMVBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Chemical Reactions Analysis

Esterification via Acid Catalysis

Dodecyl 4-aminobenzoate is typically synthesized through esterification of 4-aminobenzoic acid with dodecanol. This reaction involves the condensation of the carboxylic acid group of 4-aminobenzoic acid with the hydroxyl group of dodecanol, facilitated by acid catalysts. For example, a method described in patent literature uses ethyl 4-aminobenzoate as a precursor, reacting it with poly(tetrahydrofuran) and 1-butanol as an auxiliary alcohol to improve reaction efficiency . While this patent focuses on ethyl derivatives, similar principles apply to dodecyl esters.

Reaction Mechanism

The esterification mechanism involves the nucleophilic attack of the alcohol (dodecanol) on the carbonyl carbon of 4-aminobenzoic acid, forming an intermediate tetrahedral transition state that eliminates water to yield the ester. Acid catalysts (e.g., HCl, H₂SO₄) protonate the carbonyl oxygen, enhancing electrophilicity and accelerating the reaction .

NMR and MS Analysis

The structure of this compound is confirmed via spectroscopic techniques:

Technique Key Data Source
¹H NMR δ 7.85 (d, 2H), 6.64 (d, 2H), 4.24 (t, 2H), 4.03 (br, 2H), 1.25–1.75 (m, 20H), 0.87 (t, 3H)
¹³C NMR δ 166.74 (COO), 150.69 (NH₂), 131.52 (aromatic C), 64.51 (OCH₂)
EI-MS m/z 305 [M⁺]
HRMS Calcd: 305.2355; Found: 305.2356 (C₁₉H₃₁NO₂)

GC Analysis

In patent studies, gas chromatography (GC) was used to analyze reaction mixtures. For example, in Example 5 of the patent, GC confirmed the presence of ethanol by-product and auxiliary alcohols, which are removed via distillation .

Polyol Reactions

This compound reacts with polyols (e.g., poly(tetrahydrofuran)) under heat (120–180°C) to form esterified hydroxyl groups. The auxiliary alcohol (e.g., 1-butanol) ensures continuous reflux and facilitates the removal of volatile by-products (e.g., ethanol) .

Enzyme Inhibition

Derivatives of 4-aminobenzoic acid, including dodecyl esters, exhibit biological activity. For instance, analogs have shown acetylcholinesterase (AChE) inhibition with IC₅₀ values as low as 0.59 µM, highlighting potential therapeutic applications .

Key Findings and Implications

  • Efficient Synthesis : The diazotization method achieves a high yield of this compound without requiring expensive catalysts .

  • Reactivity : The ester group enhances solubility in organic solvents, making it suitable for reactions with polyols or polymers .

  • Biological Relevance : Structural modifications (e.g., alkyl chain length) significantly influence enzyme inhibition, suggesting tunable bioactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl 4-Aminobenzoate Homologs

Dodecyl 4-aminobenzoate belongs to a homologous series of alkyl 4-aminobenzoates, including decyl 4-aminobenzoate (10CBA; C₁₀ alkyl chain) and tetradecyl 4-aminobenzoate (14CBA; C₁₄ alkyl chain). Key differences include:

Property 10CBA 12CBA (Dodecyl) 14CBA
Alkyl Chain Length C₁₀ C₁₂ C₁₄
Molecular Weight (g/mol) ~291.4 (estimated) ~319.4 (calculated) ~347.5 (estimated)
Solubility Moderate in DMF/water High in DMF Lower in polar solvents
Sensor Performance Faster response time Balanced sensitivity Slower diffusion kinetics

The longer alkyl chain in 14CBA reduces solubility in aqueous systems, while 10CBA exhibits faster response times in LC sensors due to shorter diffusion pathways . This compound strikes a balance between solubility and sensor efficacy.

Structural Analogs with Varied Ester Groups

  • Butyl 4-Aminobenzoate: Shorter butyl chain (C₄) increases polarity, enhancing solubility in hydrophilic solvents. Primarily used as a chemical intermediate in dye and polymer synthesis . Lacks the LC-alignment properties of dodecyl derivatives due to insufficient hydrophobicity.
  • 2-Phenoxyethyl 4-Aminobenzoate: Contains a phenoxyethyl group, conferring UV-absorbing properties. Applied in sunscreens and cosmetics for UV protection, unlike the sensor-focused 12CBA .

Functional Group Variations

  • 4-Formylphenyl 4-(Dodecyloxy)benzoate: Features a formyl group (-CHO) instead of an amino group (-NH₂). The formyl group enables further chemical modifications (e.g., Schiff base formation), making it valuable in organic synthesis . Less stable under acidic conditions compared to 12CBA.
  • Isoamyl 4-(Dimethylamino)benzoate: Contains a dimethylamino group (-N(CH₃)₂), increasing basicity and altering electronic properties. Classified as hazardous due to risks of skin/eye irritation and toxic fume emission under decomposition . No safety data is available for 12CBA, suggesting its handling may require similar caution.

Q & A

Basic: What spectroscopic methods are recommended for characterizing the structural and electronic properties of dodecyl 4-aminobenzoate?

Answer:
A combination of FT-IR, FT-Raman, UV-Vis, and NMR spectroscopy is essential for confirming functional groups, conjugation effects, and molecular geometry. For example, FT-IR can identify NH₂ stretching (3300–3500 cm⁻¹) and ester C=O vibrations (~1700 cm⁻¹), while 1H^{1}\text{H} NMR resolves proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm and dodecyl chain protons at δ 1.0–1.5 ppm). DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and predict vibrational modes, enabling comparison with experimental spectra to resolve ambiguities .

Advanced: How can computational modeling (DFT) address discrepancies between experimental and theoretical spectral data for this compound?

Answer:
Discrepancies often arise from solvent effects, crystal packing forces, or approximations in basis sets. Methodologically:

Solvent Correction: Apply polarizable continuum models (PCM) to DFT calculations to account for solvent interactions.

Vibrational Scaling: Use empirical scaling factors (e.g., 0.961 for B3LYP/6-311++G(d,p)) to align theoretical and experimental wavenumbers.

Conformational Analysis: Compare energy-minimized conformers to identify dominant structures in experimental conditions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible.
  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation.
  • Waste Disposal: Neutralize with dilute NaOH (for acidic byproducts) and dispose via certified hazardous waste services .

Advanced: How does the enzymatic activity of 4-hydroxybenzoate 1-hydroxylase differ when acting on this compound versus its non-alkylated analogs?

Answer:
The dodecyl chain introduces steric hindrance and alters substrate binding. Kinetic assays (e.g., Michaelis-Menten plots) reveal reduced catalytic efficiency (kcat/KMk_{\text{cat}}/K_M) due to:

Steric Effects: Bulky dodecyl groups impede entry into the enzyme’s active site.

Electronic Effects: The ester group may destabilize transition-state interactions.
Contrast with 4-aminobenzoate, which shows higher affinity (KM=0.15 mMK_M = 0.15\ \text{mM}) and faster turnover in phosphoribosyltransferase-catalyzed reactions .

Basic: What synthetic routes are effective for preparing this compound?

Answer:

  • Esterification: React 4-aminobenzoic acid with 1-dodecanol using H₂SO₄ or DCC/DMAP as catalysts under reflux.
  • Schiff Base Formation: Post-synthesis, the NH₂ group can be functionalized (e.g., with aldehydes) to create coordination complexes for catalytic studies .

Advanced: How can crystallographic tools like SHELXL resolve structural ambiguities in this compound derivatives?

Answer:
SHELXL refines crystal structures by:

Twinned Data Handling: Use HKLF5 format for twinned datasets to model overlapping reflections.

Anisotropic Displacement Parameters: Improve accuracy for heavy atoms (e.g., metals in coordination complexes).

Hydrogen Bonding Networks: Validate via Fourier difference maps and geometric restraints .

Advanced: What metabolic roles does 4-aminobenzoate play in microbial models, and how might dodecyl substitution affect these pathways?

Answer:
In Penicillium chrysogenum, 4-aminobenzoate is a precursor for folate and ubiquinone biosynthesis. The dodecyl chain may:

Reduce Membrane Permeability: Limit uptake via passive diffusion, necessitating engineered transporters.

Alter Enzyme Binding: Modify interactions with phosphoribosyltransferases (e.g., MJ1427 in Methanocaldococcus jannaschii), which have low affinity for alkylated substrates (KM>1 mMK_M > 1\ \text{mM}) .

Basic: How can TLC and HPLC be optimized for purity analysis of this compound?

Answer:

  • TLC: Use silica gel plates with fluorescent indicator and eluent (e.g., ethyl acetate/hexane, 3:7). Detect NH₂ groups via diazotization (formation of azo dyes).
  • HPLC: Employ C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) for quantification .

Advanced: What strategies mitigate product inhibition in phosphoribosyltransferase-catalyzed reactions involving this compound?

Answer:

  • Continuous-Flow Systems: Remove inhibitory PPi via in-line chelation (e.g., Mg²⁺).
  • Enzyme Engineering: Mutate active-site residues (e.g., Arg/Lys to smaller residues) to accommodate the dodecyl chain and reduce steric clashes .

Basic: How does the dodecyl chain influence the physicochemical properties of 4-aminobenzoate derivatives?

Answer:

  • Lipophilicity: Increases logP by ~4 units, enhancing membrane permeability (measured via octanol/water partitioning).
  • Thermal Stability: Higher melting points (>100°C) compared to methyl/ethyl esters due to van der Waals interactions in the alkyl chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.